3,4-dihydro-2H-thieno[3,2-b]indole
Description
3,4-Dihydro-2H-thieno[3,2-b]indole is a fused heterocyclic compound comprising a thiophene ring fused to an indole scaffold at the [3,2-b] position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Key synthetic routes include microwave-assisted Fischer indole synthesis (yields: 85–98%) and Cadogan reductive cyclization . Its derivatives exhibit notable antitubercular activity, with one compound (2-(2,4-dichlorophenyl)-7-fluoro-3,4-dihydro-2H-thieno[3,2-b]indole) showing an MIC of 0.4 µg/mL against Mycobacterium tuberculosis (MTB), surpassing standard drugs like ethambutol .
Properties
Molecular Formula |
C10H9NS |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
3,4-dihydro-2H-thieno[3,2-b]indole |
InChI |
InChI=1S/C10H9NS/c1-2-4-8-7(3-1)10-9(11-8)5-6-12-10/h1-4,11H,5-6H2 |
InChI Key |
HTMMQDXIDWHWMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1NC3=CC=CC=C32 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that thieno[3,2-b]indole derivatives exhibit potent antimicrobial activities. Specifically, compounds containing this moiety have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis .
Antitumor and Antifungal Activities
Thieno[3,2-b]indole derivatives are also recognized for their antitumor properties. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Additionally, antifungal activity has been observed in several derivatives, making them potential candidates for developing new antifungal agents .
Neurological Applications
There is growing evidence supporting the use of thieno[3,2-b]indole derivatives in treating neurological disorders. They have been implicated in the modulation of serotonin receptors (5-HT5A), which are involved in mood regulation and cognitive functions. This suggests potential applications in treating conditions such as depression and anxiety .
Synthesis and Functionalization
The synthesis of 3,4-dihydro-2H-thieno[3,2-b]indole can be achieved through various methodologies. Recent advancements focus on eco-friendly approaches to synthesize these compounds efficiently:
| Method | Description | Yield |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid synthesis of thieno[3,2-b]indoles with regioselectivity | Good yields reported |
| One-Pot Reactions | Sequential reactions without intermediate isolation; effective for large-scale synthesis | Yields up to 85% |
| Base-Mediated Annulation | Involves indoline-2-thione reacting with nitroalkenes under mild conditions | Yields vary based on reaction conditions |
These methods highlight the adaptability and efficiency of synthesizing thieno[3,2-b]indoles for various applications .
Material Science Applications
Beyond biological applications, thieno[3,2-b]indoles are significant in material science:
Organic Electronics
Thieno[3,2-b]indoles are utilized in organic electronic devices due to their π-extended electron-rich systems. They are incorporated into organic photovoltaic cells and light-emitting diodes (OLEDs), where they function as electron donors or acceptors . Their ability to facilitate charge transfer makes them valuable in improving the efficiency of these devices.
Dyes and Photodynamic Therapy
Some derivatives serve as effective dyes for photothermal and photodynamic therapies. They can be used in targeted cancer treatments by generating reactive oxygen species upon light activation, thereby selectively destroying cancer cells while sparing healthy tissue .
Case Studies
Several case studies illustrate the efficacy of this compound derivatives:
- Antituberculosis Activity : A study synthesized a series of thieno[3,2-b]indole derivatives and evaluated their antitubercular activity using standard microbiological methods. The most active compounds inhibited the growth of Mycobacterium tuberculosis at low concentrations .
- Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that specific thieno[3,2-b]indole derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. These findings suggest their potential as lead compounds for developing new anticancer drugs .
Chemical Reactions Analysis
Annulation Reactions
3,4-Dihydro-2H-thieno[3,2-b]indole derivatives are synthesized via [3 + 2]-annulation between indoline-2-thiones and functionalized nitroalkenes or α-bromo carbonyl compounds.
Key Data:
| Substrate Pair | Base/Solvent | Product | Yield (%) | Time | Source |
|---|---|---|---|---|---|
| Indoline-2-thione + MBH adduct | KOAc/CH₃CN | Aromatized thienoindole | 75 | 4 days | |
| Indoline-2-thione + α-bromo ketone | Et₃N/THF | Thieno[2,3-b]indole | 82–95 | 2–6 h |
-
Mechanism : Base-mediated deprotonation at C-3 of indoline-2-thione generates a nucleophilic anion, which undergoes Michael addition to nitroalkenes. Subsequent cyclization and oxidation yield the fused thienoindole .
Thia-Michael Addition and Cyclization
1,2-Diaza-1,3-dienes (DDs) react with indoline-2-thiones via thia-Michael addition , followed by cyclization to form 2-carboxylated thieno[2,3-b]indoles.
Representative Example:
| DD Structure | Indoline-2-Thione | Catalyst | Product (R Group) | Yield (%) |
|---|---|---|---|---|
| Ph-N=N-C(CO₂Et)=CH₂ | 3-Phenyl | Amberlyst 15H | 2-CO₂Et-3-Ph | 78 |
-
Mechanism :
Lawesson’s Reagent-Mediated Transformations
Lawesson’s reagent (LR) facilitates Paal-Knorr cyclization for synthesizing 2-substituted thieno[2,3-b]indoles.
Case Study:
-
Substrate : Indolin-2-one derivatives (e.g., 19a ).
-
Conditions : Reflux with LR in toluene (1 h).
-
Product : 2-Aryl/heteroaryl thienoindoles (e.g., 21a ) in 57–92% yield .
| Substitution at C-2 | Yield (%) |
|---------------------|
Comparison with Similar Compounds
Structural Analogs in the Thienoindole Family
Thienoindoles differ in the fusion position of the thiophene and indole rings, leading to distinct physicochemical and biological properties:
Key Insight: The [3,2-b] fusion in this compound optimizes both biological efficacy (e.g., antitubercular activity) and material properties (e.g., charge transport in semiconductors) compared to other thienoindoles .
Comparison with Furoindole Derivatives
Furo[3,4-b]indole, an indole-2,3-dione analog with a fused furan ring, contrasts with thienoindoles:
The sulfur atom in thienoindoles enhances electronic conductivity and binding affinity to biological targets, whereas furan’s oxygen improves solubility and luminescence .
Comparison with Indeno[1,2-b]indoles
Indeno[1,2-b]indoles share a fused bicyclic structure but replace thiophene with a benzene ring:
While indenoindoles excel in kinase inhibition, thienoindoles offer broader applications in antimicrobials and materials due to sulfur’s electronic effects .
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Regioselective Suzuki coupling between 2,3-dibromothiophene and 2-bromophenylboronic acid generates 3-bromo-2-(2-bromophenyl)thiophene, a pivotal intermediate. Subsequent Buchwald-Hartwig amination with primary or secondary amines (e.g., benzylamine) facilitates dual C–N bond formation, yielding 3,4-dihydro-2H-thieno[3,2-b]indole derivatives (Table 1).
Reaction Conditions :
-
Catalyst: Pd(PPh₃)₄ or Xantphos-Pd-G3.
-
Base: Cs₂CO₃ or KOtBu.
-
Solvent: 1,4-Dioxane or toluene.
Mechanistic Insight :
The protocol exploits the orthogonal reactivity of bromine substituents, enabling sequential cross-coupling at C3 and C2 positions of the thiophene ring.
Buchwald-Hartwig Amination
Direct cyclization via Pd-catalyzed intramolecular C–N coupling eliminates multi-step sequences. For instance, 3-bromo-2-(2-bromophenyl)thiophene reacts with alkylamines under microwave irradiation (120°C, 30 min) to furnish the dihydrothienoindole core.
Lawesson’s Reagent-Mediated Cyclization
Lawesson’s reagent (LR) enables efficient thiophene ring closure via Paal-Knorr cyclization. Starting from indolin-2-ones, LR induces simultaneous thionation and cyclization to form 2-substituted thieno[3,2-b]indoles. For example, treatment of 19a (derived from aldol adduct dehydration) with LR in toluene generates the target compound in 57% yield (Scheme 2).
Optimization Highlights :
One-Pot Annulation Using Indoline-2-Thione
Base-mediated [3+2]-annulation of indoline-2-thione with Morita-Baylis-Hillman (MBH) adducts offers a streamlined route. KOAc in acetonitrile promotes Michael addition followed by intramolecular cyclization, yielding functionalized thienoindoles. While this method primarily targets thieno[2,3-b]indoles, modifying the MBH adduct’s electronics could adapt it for 3,4-dihydro variants.
Representative Conditions :
Solid Acid-Catalyzed Cyclization
Phosphate zirconia (P-Zr) and Bi(NO₃)₃·5H₂O catalyze the synthesis of cyclo[b]indoles from indole derivatives and Michael acceptors. Though initially designed for 3-substituted indoles, this strategy’s mild conditions (80°C, 4 h) and recyclable catalysts make it adaptable for dihydrothienoindole synthesis.
Microwave-Assisted Fischer Indolization
Microwave irradiation accelerates the Fischer indole synthesis, particularly for electron-deficient substrates prone to deboronation. For example, 2-(2-nitrophenyl)thiophene derivatives undergo nitrene-mediated reductive cyclization under MW conditions (150°C, 10 min), achieving 85–98% yields.
Advantages :
Comparative Analysis of Methodologies
| Method | Starting Material | Catalyst/Reagent | Yield (%) | Time |
|---|---|---|---|---|
| Fischer Indole Synthesis | Thiopyranoindole derivatives | H₂SO₄ or PPA | 60–75 | 6–12 h |
| Suzuki-Buchwald | 2,3-Dibromothiophene | Pd(PPh₃)₄ | 70–90 | 8–24 h |
| Lawesson’s Reagent | Indolin-2-ones | Lawesson’s reagent | 50–57 | 1–2 h |
| Microwave Fischer | Arylhydrazines | MW irradiation | 85–98 | 10–30 min |
Q & A
Q. What are the most efficient synthetic routes for preparing 3,4-dihydro-2H-thieno[3,2-b]indole derivatives?
The microwave-assisted Fischer indole synthesis is a robust method for synthesizing this compound derivatives. For example, condensation of 5-aryldihydro-3(2H)-thiophenones with arylhydrazine hydrochloride under microwave irradiation achieves yields of 85–98% . This method is superior to conventional thermal heating due to reduced reaction times and enhanced regioselectivity. Key parameters include temperature control (typically 100–150°C) and solvent choice (e.g., acetic acid or ethanol).
Q. How are 3,4-dihydro-2H-thieno[3,2-b]indoles screened for biological activity?
Standard protocols involve in vitro antimycobacterial assays against Mycobacterium tuberculosis (MTB) and multidrug-resistant tuberculosis (MDR-TB). Compounds are tested for minimal inhibitory concentration (MIC) using microplate Alamar Blue assays. For instance, 2-(2,4-dichlorophenyl)-7-fluoro-3,4-dihydro-2H-thieno[3,2-b]indole showed an MIC of 0.4 μg/mL, outperforming ethambutol (MIC = 1.6 μg/mL) . Dose-response curves and cytotoxicity assessments (e.g., against Vero cells) are critical to confirm selectivity.
Advanced Research Questions
Q. How can structural modifications enhance the antitubercular activity of 3,4-dihydro-2H-thieno[3,2-b]indoles?
Electron-withdrawing substituents (e.g., halogens at the 2-aryl position) significantly improve potency. For example, dichloro and fluoro derivatives exhibit enhanced membrane permeability and target binding, as evidenced by molecular docking studies with MTB enoyl-ACP reductase . SAR analysis reveals that bulkier substituents at the indole nitrogen reduce activity, suggesting steric hindrance limits target engagement.
Q. What strategies resolve contradictions in synthetic yields across different methodologies?
Discrepancies in yields (e.g., 43% via Suzuki-Miyaura coupling vs. 98% via microwave-assisted Fischer synthesis) arise from catalyst efficiency and reaction intermediates . For Suzuki-Miyaura routes, Pd-(tBu3P)2 catalysts improve C–N bond formation but require stringent anhydrous conditions . In contrast, microwave methods minimize side reactions (e.g., dimerization) through rapid, uniform heating. Analytical tools like HPLC and NMR kinetics help identify byproducts and optimize conditions .
Q. How are computational methods applied to predict the optoelectronic properties of thienoindole derivatives?
Density functional theory (DFT) simulations model HOMO-LUMO gaps and charge transport in thieno[3,2-b]indole-based materials. For example, replacing thieno[3,2-b]benzothiophene with thieno[3,2-b]indole in dye-sensitized solar cells increases light absorption by 20%, as predicted by TD-DFT and validated experimentally . Key parameters include dihedral angle optimization (≤10° for planar structures) and electron-withdrawing group placement to enhance π-conjugation .
Q. What analytical challenges arise in characterizing thienoindole crystallinity for organic photovoltaics?
Grazing-incidence wide-angle X-ray scattering (GIWAXS) is critical for analyzing crystallinity in ternary blends. For this compound-containing polymers, phase separation during solvent annealing can create amorphous domains, reducing charge mobility. Preferential orientation of thienoindole units along the π-stacking axis (e.g., edge-on vs. face-on) is resolved via temperature-dependent GIWAXS and atomic force microscopy (AFM) .
Methodological Considerations
Q. How to optimize microwave parameters for Fischer indole synthesis?
Q. What protocols ensure reproducibility in antimycobacterial assays?
- Culture medium : Middlebrook 7H9 broth with OADC enrichment.
- Inoculum size : 1 × 10⁵ CFU/mL for consistent MIC determination.
- Controls : Rifampicin (positive) and DMSO (negative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
